![molecular formula C8H9NO2 B1267418 2-Amino-4-methoxybenzaldehyde CAS No. 59236-36-1](/img/structure/B1267418.png)
2-Amino-4-methoxybenzaldehyde
Overview
Description
2-Amino-4-methoxybenzaldehyde (2-AMB) is an aromatic aldehyde with a wide range of applications in organic chemistry and biochemistry. It is a versatile compound that is used in the synthesis of pharmaceuticals, agrochemicals, and natural products. It is also used in the production of dyes, fragrances, and other chemicals. 2-AMB has also been studied for its potential applications in biomedical research, including the development of therapeutic agents and diagnostics.
Scientific Research Applications
Pharmacology: Antimicrobial Agents
2-Amino-4-methoxybenzaldehyde has been studied for its potential as an antimicrobial agent. Schiff bases derived from this compound have shown effectiveness against a range of pathogens, including bacteria and fungi. These compounds can be developed into antiseptics for living tissues and could play a crucial role in preventing infections during surgeries .
Organic Synthesis: Building Blocks
In organic chemistry, 2-Amino-4-methoxybenzaldehyde serves as a building block for synthesizing various complex molecules. It is particularly useful in the synthesis of Schiff bases, which are valuable intermediates in the production of many organic compounds .
Material Science: Advanced Functional Materials
This compound is utilized in material science for the development of new materials with specific properties. Its derivatives can be incorporated into polymers or coatings to impart antimicrobial properties, which is beneficial for healthcare and industrial applications .
Analytical Chemistry: Chromatography and Spectroscopy
2-Amino-4-methoxybenzaldehyde is used in analytical chemistry as a standard or reagent in chromatographic techniques and spectroscopic analysis. Its well-defined structure and properties make it suitable for use in calibrating instruments and validating analytical methods.
Biochemistry Research: Enzyme Inhibition
Research in biochemistry has explored the use of 2-Amino-4-methoxybenzaldehyde in enzyme inhibition studies. Its structure allows it to interact with enzymes, potentially leading to the development of new drugs or biochemical tools .
Environmental Science: Corrosion Inhibition
Studies have indicated that derivatives of 2-Amino-4-methoxybenzaldehyde can act as corrosion inhibitors. These compounds can protect metals from degradation, which is vital for extending the lifespan of structures and machinery in various environmental conditions .
Food and Agriculture: Antifungal Applications
In the agricultural sector, 2-Amino-4-methoxybenzaldehyde derivatives have been found to possess antifungal properties, making them candidates for protecting crops and stored grains from fungal pathogens, thereby reducing food spoilage and loss .
Nanotechnology: Catalyst Development
The compound is also significant in nanotechnology, where it is used to develop catalysts for chemical reactions. These catalysts can enhance reaction rates and selectivity, leading to more efficient and sustainable chemical processes .
properties
IUPAC Name |
2-amino-4-methoxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-11-7-3-2-6(5-10)8(9)4-7/h2-5H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFBXUCNGQIZZLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90314481 | |
Record name | 2-amino-4-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90314481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-methoxybenzaldehyde | |
CAS RN |
59236-36-1 | |
Record name | 59236-36-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=284153 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-amino-4-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90314481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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